molecular formula C25H30BrN3O2 B11610451 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11610451
M. Wt: 484.4 g/mol
InChI Key: BXUCHSJFHIYQLF-UHFFFAOYSA-N
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Description

9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. This compound is characterized by its complex fused ring structure, which includes bromine, butoxy, and propyl substituents. Indoloquinoxalines are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Mechanism of Action

The primary mechanism of action of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting DNA replication and transcription processes. This mechanism is responsible for its cytotoxic and antiviral activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H30BrN3O2

Molecular Weight

484.4 g/mol

IUPAC Name

9-bromo-2,3-dibutoxy-6-propylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H30BrN3O2/c1-4-7-12-30-22-15-19-20(16-23(22)31-13-8-5-2)28-25-24(27-19)18-14-17(26)9-10-21(18)29(25)11-6-3/h9-10,14-16H,4-8,11-13H2,1-3H3

InChI Key

BXUCHSJFHIYQLF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC)OCCCC

Origin of Product

United States

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